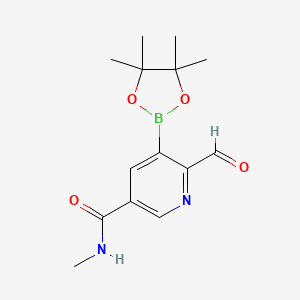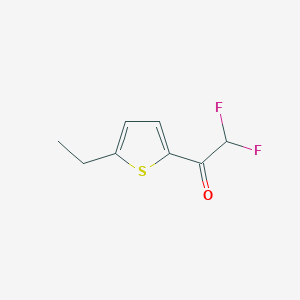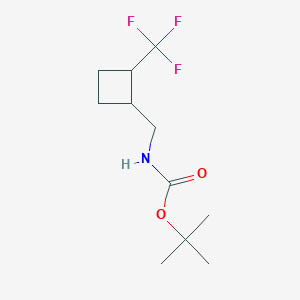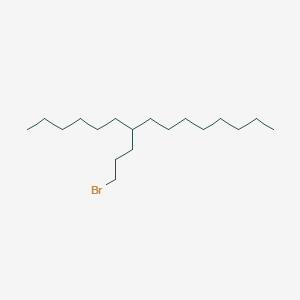![molecular formula C19H24O3 B14772969 (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione is a complex organic molecule with a polycyclic structure This compound is a derivative of cyclopenta[a]phenanthrene and is characterized by its multiple chiral centers and trione functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by oxidation to introduce the trione functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. Its structural similarity to certain natural products suggests it may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research focuses on their ability to modulate biological pathways and their efficacy in treating various diseases.
Industry
In industry, this compound is used in the development of new materials and as a building block for the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[a]phenanthrene: The parent compound with a similar polycyclic structure.
Steroids: Compounds with similar ring structures and biological activity.
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
The uniqueness of (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H24O3 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione |
InChI |
InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12?,13?,14?,18-,19+/m1/s1 |
Clé InChI |
PJMNEPMSGCRSRC-GWYAIPILSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


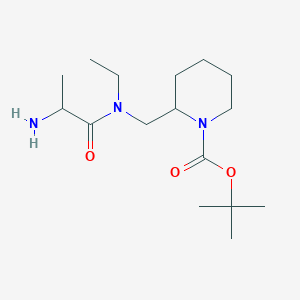
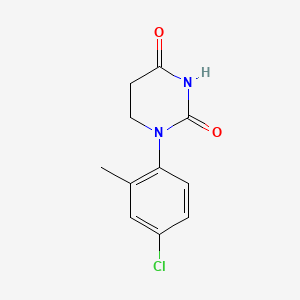
![Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
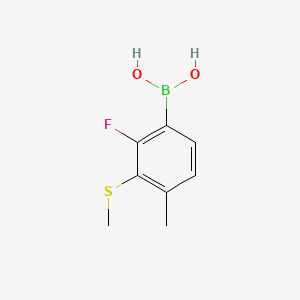
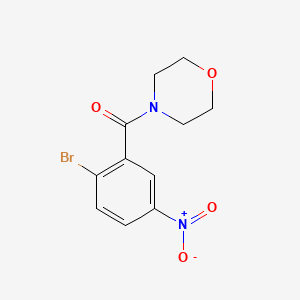
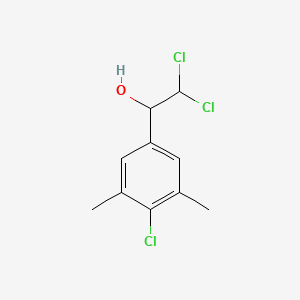
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14772934.png)
![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)


